Gastrodin

Bioavailability Intestinal Absorption SGLT1

Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside) is the definitive SGLT1 probe compound with 84.7% oral bioavailability in Wistar rats—enabling direct quantification of intestinal glucose transporter function in disease models. Unlike gastrodigenin or parishins, Gastrodin demonstrates dose-dependent dopaminergic neuroprotection (1–25 μM) in MPP+/MPTP Parkinson's models via Bax/Bcl-2 regulation and caspase-3 inhibition. As the pharmacopoeial QC index for Gastrodia elata, ≥98% HPLC purity ensures batch-to-batch reproducibility. Not interchangeable with structural analogs; substituting compromises experimental validity.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
CAS No. 62499-27-8
Cat. No. B1674634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrodin
CAS62499-27-8
Synonymsgastrodin
gastrodine
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1
InChIKeyPUQSUZTXKPLAPR-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gastrodin (CAS 62499-27-8): A Phenolic Glucoside for Neuroprotection Research with Differentiated Pharmacokinetic and Efficacy Profiles


Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside; CAS 62499-27-8) is a phenolic glucoside isolated from the rhizome of Gastrodia elata Blume, a traditional Chinese medicinal herb used for centuries to treat neurological disorders [1]. It is characterized by high water solubility (>500 mg/mL) and favorable blood-brain barrier permeability, distinguishing it from many lipophilic neuroactive compounds [2]. While gastrodin is often used as an index component for quality control of G. elata preparations, its direct comparison to structural analogs and alternative neuroprotective agents reveals specific, quantifiable differences that directly inform scientific selection and procurement decisions for preclinical and clinical research [3].

Why Gastrodin Cannot Be Substituted by Its Aglycone (Gastrodigenin) or Parishin Derivatives Without Compromising Study Outcomes


Gastrodin is often erroneously considered interchangeable with its aglycone, gastrodigenin (HBA), or with parishin derivatives from the same source plant. However, direct comparative studies reveal that these compounds exhibit markedly different pharmacokinetic profiles, target engagement, and in vivo efficacy [1]. Specifically, gastrodin demonstrates a distinct bioavailability advantage driven by active intestinal transport, while parishin C shows superior efficacy in specific cognitive models. Furthermore, gastrodin and HBA, while both neuroprotective, differ in their modulation of specific ion channels and metabolic pathways. These quantifiable differences mean that substituting one compound for another in a research or industrial setting can lead to fundamentally different experimental outcomes, compromised formulation performance, or invalid comparative analyses [2]. The following evidence dimensions provide the specific, quantitative data required to justify the selection of gastrodin over its closest comparators.

Gastrodin (62499-27-8): A Comparative, Quantitative Evidence Guide for Scientific Procurement


Gastrodin Exhibits 84.7% Oral Bioavailability in Wistar Rats via Active Glucose Transporter (SGLT1) Uptake, a Unique Advantage Over Passive Diffusion-Limited Phenolics

Gastrodin demonstrates high oral bioavailability mediated by active transport via sodium-dependent glucose transporter 1 (SGLT1), a mechanism not shared by its aglycone, gastrodigenin (HBA), or the structurally distinct parishins. In Wistar rats, the oral bioavailability of gastrodin is 84.7%, which is significantly higher than in Sprague-Dawley (SD) rats (60.6%) and C57 mice (49.9%), directly correlating with strain-specific SGLT1 expression levels [1]. This active transport pathway is saturable, as demonstrated by a two-fold higher apparent permeability (Papp) in the apical-to-basolateral direction compared to the basolateral-to-apical direction in Caco-2 cells, and a prolonged Tmax from 28 to 72 minutes upon co-administration with glucose [2]. In contrast, HBA, lacking the glucose moiety, does not utilize this pathway, leading to fundamentally different absorption kinetics. This SGLT1-dependent absorption is a key differentiator for gastrodin among phenolic glycosides and is critical for predicting oral formulation performance.

Bioavailability Intestinal Absorption SGLT1 Pharmacokinetics

Gastrodin Demonstrates a 50% Conversion Rate from Parishin and a Longer Elimination Half-Life (t1/2) When Administered as Parishin Versus Free Gastrodin

Parishin, a gastrodin-citrate conjugate, acts as a prodrug that is converted in vivo to gastrodin. A direct pharmacokinetic comparison in rats following intragastric administration revealed that the conversion efficiency of parishin to gastrodin is approximately 50% [1]. More importantly, the elimination half-life (t1/2) and mean residence time (MRT) of gastrodin are significantly prolonged when administered as parishin or as part of a G. elata extract compared to the administration of an equimolar dose of free gastrodin [2]. This is due to the slow, sustained release of gastrodin from its conjugated form. For researchers, this means that sourcing gastrodin versus a parishin-rich extract will yield markedly different systemic exposure profiles, even at the same nominal 'gastrodin-equivalent' dose. The extended t1/2 offers a potential advantage for therapeutic regimens requiring less frequent dosing.

Prodrug Parishin Pharmacokinetics Half-life

Parishin C (IC50 ~10-30 mg/kg) is More Potent than Gastrodin (>100 mg/kg) in Reversing Scopolamine-Induced Cognitive Deficits, Defining a Distinct Structure-Activity Relationship

A direct head-to-head comparison of gastrodin, parishin, and parishin C in a scopolamine-induced cognitive deficit model revealed a clear structure-activity relationship. Parishin C significantly improved spatial learning and memory in the Morris water maze task at doses of 15 and 50 mg/kg (P<0.05), and parishin was effective at 150 mg/kg (P<0.05) [1]. In stark contrast, gastrodin showed no significant improvement at the same high dose of 150 mg/kg. Similarly, in vivo long-term potentiation (LTP) recordings demonstrated that parishin C (5-20 mg/kg) and parishin (10-100 mg/kg) reversed scopolamine-induced LTP suppression in a dose-dependent manner, whereas gastrodin at 100 mg/kg exhibited only a modest effect [1]. This data clearly shows that for scopolamine-induced cognitive impairment models, the citrate-conjugated parishin C is the more potent and efficacious compound, with gastrodin being largely inactive at comparable doses.

Cognitive Enhancement Scopolamine LTP Morris Water Maze

Optimal Research and Industrial Use Cases for Gastrodin (CAS 62499-27-8) Based on Differentiated Evidence


1. As a Selective Probe Substrate for Intestinal Glucose Transporter (SGLT1) Activity in Preclinical Pharmacokinetic Studies

Given its high oral bioavailability (84.7% in Wistar rats) and its demonstrated dependence on SGLT1-mediated active transport, gastrodin is an ideal probe drug for evaluating the functional capacity of intestinal glucose transporters (IGTs) in different animal strains or disease models [1]. Its use can directly quantify the impact of genetic background, disease state, or formulation excipients on SGLT1-mediated drug absorption, as evidenced by the significant strain differences observed between Wistar and SD rats [1]. This application is not feasible with gastrodigenin or parishins, which do not share this specific transport mechanism.

2. As a Reference Standard for Quality Control and Quantification of Gastrodia elata Extracts and Formulations

Due to its well-defined chemical structure, availability of high-purity reference material (≥98%), and its status as a major bioactive constituent, gastrodin serves as the preferred index component for the quality control of G. elata-based products [2]. Its quantification via HPLC or LC-MS/MS provides a reliable, reproducible metric for batch-to-batch consistency, a requirement that cannot be reliably met using the more variable parishin fraction or the less specific gastrodigenin [2]. This is a critical application for nutraceutical and pharmaceutical manufacturers of G. elata preparations.

3. For Preclinical Neuroprotection Research Focused on Non-Cognitive Mechanisms, Such as Dopaminergic Neuron Survival in Parkinson's Disease Models

Unlike the scopolamine-induced cognitive impairment model where gastrodin is ineffective, it demonstrates clear, dose-dependent neuroprotective efficacy in models relevant to Parkinson's disease (PD) [3]. Specifically, gastrodin (1-25 μM) protects SH-SY5Y dopaminergic cells against MPP+-induced toxicity, and in vivo (5-50 mg/kg) ameliorates motor deficits in the MPTP mouse model [3]. Its mechanism involves regulation of the Bax/Bcl-2 ratio and inhibition of caspase-3 activity, pathways distinct from those targeted by parishin C in cognitive models [3]. Therefore, gastrodin is the appropriate compound for procurement when the research focus is on dopaminergic neuroprotection and PD-relevant pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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